1-(3,4-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Description
1-(3,4-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Applications
Several studies have synthesized and tested pyrazolo[3,4-d]pyrimidin-4-one derivatives for their antibacterial and antimicrobial properties. For instance, novel pyrazole derivatives, including the pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. These compounds exhibited good to excellent antimicrobial activity against a range of bacterial strains, highlighting their significance in developing new antibacterial agents (Hafez, El-Gazzar, & Al-Hussain, 2016; Desai, Patel, & Dave, 2016). These findings suggest that the core pyrazolo[3,4-d]pyrimidin-4-one structure could be beneficial in combating microbial resistance.
Anticancer Activity
The anticancer potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives has also been a significant focus. In particular, compounds synthesized from this chemical framework demonstrated promising anticancer activity against specific cancer cell lines, such as the MCF-7 human breast adenocarcinoma cell line. Notably, certain derivatives displayed potent inhibitory activity, emphasizing their potential in anticancer drug development (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Anti-Inflammatory and Analgesic Applications
Compounds featuring the pyrazolo[3,4-d]pyrimidin-4-one moiety have been investigated for their anti-inflammatory and analgesic properties as well. Research into novel substituted and fused pyrazolo[3,4-d]pyrimidin-4-ones revealed that some derivatives possess significant anti-inflammatory activity, comparable to known anti-inflammatory drugs, with minimal ulcerogenic effects (El-Tombary, 2013). This highlights the therapeutic potential of these compounds in treating inflammation-related conditions.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-13-3-4-15(9-14(13)2)24-18-16(10-21-24)19(26)23(12-20-18)11-17(25)22-5-7-27-8-6-22/h3-4,9-10,12H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUUAVHIXXFRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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